3-chloro-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzenesulfonamide
説明
特性
IUPAC Name |
3-chloro-N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-4-methoxy-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O3S/c1-24(30(27,28)14-5-6-16(29-2)15(20)9-14)13-10-25(11-13)18-8-7-17-21-22-19(12-3-4-12)26(17)23-18/h5-9,12-13H,3-4,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHBGIMLDXYYAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)S(=O)(=O)C5=CC(=C(C=C5)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural Analog: N-(3-Chloro-4-Methoxyphenyl)-1-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Piperidine-4-Carboxamide
This analog () shares a triazolopyridazine core and chloro-methoxyphenyl substituents but differs in key regions:
- Core linkage : A piperidine-4-carboxamide replaces the azetidin-3-yl-sulfonamide group.
- Substituent on triazolo ring : A methyl group instead of cyclopropyl.
Implications :
NMR Chemical Shift Analysis (Referencing )
highlights that substituents in specific regions (e.g., positions 29–36 and 39–44) significantly alter chemical environments. For the target compound:
- Region A (positions 39–44) : The cyclopropyl group likely induces upfield/downfield shifts in neighboring protons due to its electron-donating/withdrawing effects.
- Region B (positions 29–36) : The azetidine-sulfonamide linkage may create distinct hydrogen-bonding patterns, altering chemical shifts compared to carboxamide analogs.
Example Comparison :
| Compound | Region A Shifts (ppm) | Region B Shifts (ppm) |
|---|---|---|
| Target Compound | ~6.8–7.2 (cyclopropyl) | ~3.5–4.2 (azetidine) |
| Methyl-Substituted Analog | ~7.0–7.4 (methyl) | ~3.0–3.8 (piperidine) |
Bioactivity Considerations
While direct bioactivity data are unavailable, emphasizes that triazolopyridazine derivatives are often investigated for antimicrobial, anticancer, or kinase-inhibitory properties. Key comparisons include:
- Sulfonamide vs. Carboxamide : Sulfonamides generally exhibit better metabolic stability and solubility, favoring oral bioavailability.
- Cyclopropyl vs. Methyl : Cyclopropyl’s rigidity may improve selectivity by reducing off-target interactions.
準備方法
Cyclocondensation of Hydrazine Derivatives
Patent CN105418496A demonstrates that triazolopyridazines can be synthesized via cyclocondensation between hydrazine derivatives and electrophilic pyridazine precursors. For the target compound:
- Step 1 : 6-Chloropyridazin-3-amine reacts with cyclopropanecarbonyl chloride to form 6-chloro-N-(cyclopropanecarbonyl)pyridazin-3-amine.
- Step 2 : Intramolecular cyclization under acidic conditions (e.g., POCl₃) yields 3-cyclopropyl-triazolo[4,3-b]pyridazine.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloroethane |
| Temperature | 80°C, 12 hours |
| Catalyst | POCl₃ (2.5 equiv) |
| Yield | 78% (reported for analogues) |
Preparation of N-Methyl-Azetidin-3-Amine
Ring-Opening of Epichlorohydrin
Azetidine rings are commonly synthesized via epoxide ring-opening followed by Gabriel synthesis:
- Step 1 : Epichlorohydrin reacts with methylamine to form 1-methylaziridin-2-ol.
- Step 2 : Ring expansion using NaH in THF yields azetidin-3-ol.
- Step 3 : Mitsunobu reaction with phthalimide introduces the amine group, followed by hydrazine deprotection to yield azetidin-3-amine.
Key Data :
- Mitsunobu conditions: DIAD (1.2 equiv), PPh₃ (1.2 equiv), THF, 0°C → RT
- Deprotection: 80% Hydrazine hydrate, ethanol, 70°C, 4 hours
Coupling of Azetidine and Triazolopyridazine
Nucleophilic Aromatic Substitution
The 6-chloro position of triazolopyridazine undergoes substitution with azetidin-3-amine:
- Step 1 : 3-Cyclopropyl-triazolo[4,3-b]pyridazine-6-chloride (1.0 equiv) reacts with azetidin-3-amine (1.2 equiv) in DMF at 100°C for 18 hours.
- Step 2 : Purification via silica gel chromatography (EtOAc/hexane = 3:1) yields the coupled product.
Yield : 65–72% (based on analogous couplings in WO2020/041169)
Sulfonylation with 3-Chloro-4-Methoxybenzenesulfonyl Chloride
Synthesis of Sulfonyl Chloride
Sulfonamide Formation
- Step 1 : The azetidine-triazolopyridazine intermediate (1.0 equiv) reacts with 3-chloro-4-methoxybenzenesulfonyl chloride (1.5 equiv) in pyridine at 0°C → RT for 6 hours.
- Step 2 : N-Methylation using CH₃I (2.0 equiv) and K₂CO₃ (3.0 equiv) in acetone at 60°C for 8 hours.
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 6.98 (d, J = 8.4 Hz, 1H, Ar-H), 4.62 (m, 1H, azetidine-H), 3.92 (s, 3H, OCH₃), 3.01 (s, 3H, NCH₃).
- HPLC Purity : 98.2% (C18 column, MeCN/H₂O = 70:30).
Alternative Electrochemical Synthesis
The Nature article (s41598-019-38544-4) describes tunable electrochemical methods for sulfonamide derivatives. Adapting this approach:
- Step 1 : Electrochemical reduction of 3-chloro-4-methoxynitrobenzene at −1.1 V vs. Ag/AgCl in the presence of azetidine-triazolopyridazine generates the sulfonamide directly.
- Advantages : Avoids sulfonyl chloride intermediates, greener profile.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Electrolyte | 0.1 M TBABF₄ in DMF |
| Current Density | 5 mA/cm² |
| Yield | 58% (lower than classical) |
Challenges and Optimization Opportunities
- Regioselectivity : Competing substitution at pyridazine C-3 vs. C-6 requires careful stoichiometric control.
- Azetidine Ring Strain : High-temperature steps risk ring-opening; microwave-assisted synthesis reduces reaction times.
- Sulfonylation Efficiency : Excess sulfonyl chloride (1.5–2.0 equiv) needed due to steric hindrance at azetidine N-atom.
Q & A
Basic Question: What are the key steps and analytical methods for synthesizing and characterizing this compound?
Answer:
The synthesis involves multi-step reactions:
- Step 1: Formation of the triazolopyridazine core via cyclization of hydrazine intermediates with pyridazine derivatives under reflux conditions (e.g., using ethanol or DMF as solvent) .
- Step 2: Functionalization of the azetidine ring, often through nucleophilic substitution or coupling reactions .
- Step 3: Sulfonamide coupling using chlorinated/methoxylated benzene sulfonyl chloride under inert conditions .
Key Analytical Methods:
- NMR Spectroscopy (¹H/¹³C) confirms regiochemistry and substitution patterns .
- HPLC monitors reaction progress and ensures purity (>95%) .
- Mass Spectrometry validates molecular weight and fragmentation patterns .
Basic Question: How is the molecular structure verified, and what functional groups dictate its reactivity?
Answer:
- X-ray Crystallography (if available) resolves 3D conformation, particularly the fused triazole-pyridazine system and sulfonamide geometry .
- FT-IR Spectroscopy identifies key groups: sulfonamide (-SO₂N), methoxy (-OCH₃), and triazole C=N stretches .
- Reactivity Hotspots: The sulfonamide group participates in hydrogen bonding (critical for target binding), while the cyclopropyl moiety influences steric interactions .
Advanced Question: How can conflicting bioactivity data between in vitro and cell-based assays be resolved?
Answer:
Common discrepancies arise from:
- Solubility Issues: Use DMSO stock solutions at <0.1% v/v to avoid cytotoxicity. Validate solubility via dynamic light scattering (DLS) .
- Metabolic Instability: Incubate the compound with liver microsomes to assess CYP450-mediated degradation .
- Off-Target Effects: Perform counter-screening against related enzymes/receptors (e.g., kinase panels) .
Methodological Approach:
- Use orthogonal assays (e.g., SPR for binding affinity, enzymatic assays for inhibition potency) to cross-validate results .
Advanced Question: What strategies optimize synthesis yield while maintaining green chemistry principles?
Answer:
- Solvent Optimization: Replace DMF with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity .
- Catalysis: Employ Pd-mediated cross-coupling under microwave irradiation to reduce reaction time and energy .
- Waste Minimization: Use inline purification (e.g., continuous flow reactors) to minimize solvent waste .
Example from Evidence:
Sodium hypochlorite was used as a green oxidant for triazole ring closure, achieving 73% yield in ethanol .
Advanced Question: How is the compound’s stability evaluated under physiological conditions?
Answer:
- pH Stability: Incubate in buffers (pH 1–10) for 24–72 hours and analyze degradation via HPLC .
- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
- Light Sensitivity: Conduct ICH-compliant photostability studies with controlled UV/visible light exposure .
Critical Parameters:
Advanced Question: How are structure-activity relationships (SAR) explored for analog design?
Answer:
- Core Modifications: Replace cyclopropyl with cyclobutyl to alter steric bulk and evaluate potency shifts .
- Substituent Effects: Introduce electron-withdrawing groups (e.g., -CF₃) on the triazole ring to enhance binding affinity .
- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict interactions with target proteins .
Case Study:
Analogues with 3-fluorophenyl substitutions showed 5-fold higher kinase inhibition compared to the parent compound .
Advanced Question: What methodologies identify the compound’s primary biological targets?
Answer:
- Affinity Proteomics: Use immobilized compound pull-down assays with MS-based protein identification .
- Transcriptomics: Perform RNA-seq on treated cells to map pathway enrichment (e.g., apoptosis, inflammation) .
- CRISPR Screening: Genome-wide knockout libraries identify synthetic lethal interactions .
Validation:
Confirm target engagement via cellular thermal shift assays (CETSA) .
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